molecular formula C11H9F3O3 B14814472 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid

2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B14814472
M. Wt: 246.18 g/mol
InChI Key: CUCCEOBGIXJVHF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Cyclopropoxy-5-(trifluoromethyl)benzoic acid lies in the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2-cyclopropyloxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)6-1-4-9(17-7-2-3-7)8(5-6)10(15)16/h1,4-5,7H,2-3H2,(H,15,16)

InChI Key

CUCCEOBGIXJVHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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